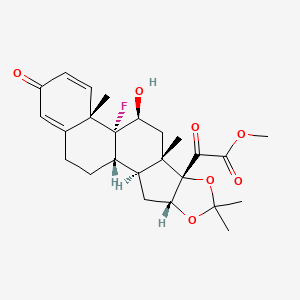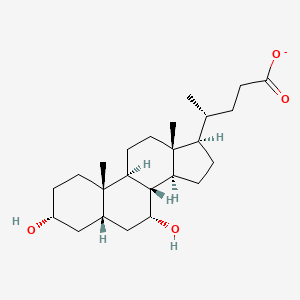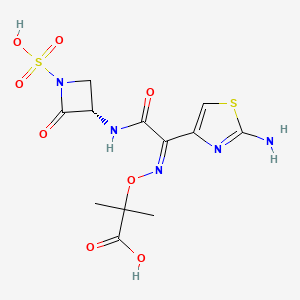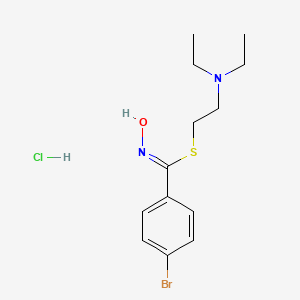
Selenocyanogen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenocyanogen is a pseudohalogen.
Wissenschaftliche Forschungsanwendungen
1. Spectroscopic Studies
Selenocyanogen (Se2(CN)2) and its related compounds have been extensively studied using spectroscopic techniques like 13C NMR and FT-IR spectroscopy. These studies have confirmed the structures of selenocyanogen and related compounds, previously assigned based on vibrational spectroscopy. Such research has provided insights into the behavior of these compounds in various states, including solid and liquid forms (Cataldo, 2000).
2. Polymerization and Thermal Stability
Selenocyanogen undergoes polymerization under specific conditions, leading to the formation of compounds like paraselenocyanogen. The polymerization process, which can be triggered by heat or certain solvents, has been monitored using electronic spectroscopy. Understanding this process is crucial for comprehending the thermal stability and potential applications of selenocyanogen-based polymers (Cataldo, 2003).
3. Chemical Reactions and Complex Formation
Selenocyanogen reacts with various compounds to form complex structures. For example, its oxidative addition reactions with compounds like tetrakis-(triphenylphosphine)palladium(O) and platinum(O) lead to the formation of specific complexes. These reactions are essential for understanding the chemical behavior of selenocyanogen and its potential applications in creating new materials and catalysts (Kramer & Burmeister, 1977).
4. Synthesis of Alkyl Selenocyanates
Selenocyanogen has been used in novel methods for synthesizing alkyl selenocyanates and symmetrical alkyl diselenides from alcohols. This synthesis process, which utilizes a combined reagent of triphenylphosphine and selenocyanogen, represents a new and simpler approach for producing these compounds, relevant in various chemical industries (Tamura et al., 1979).
Eigenschaften
Produktname |
Selenocyanogen |
|---|---|
Molekularformel |
C2N2Se2 |
Molekulargewicht |
210 g/mol |
IUPAC-Name |
selenocyanato selenocyanate |
InChI |
InChI=1S/C2N2Se2/c3-1-5-6-2-4 |
InChI-Schlüssel |
SSGHNQPVSRJHEO-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)[Se][Se]C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-ynoxy]propan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1243823.png)
![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)


![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)


![N-[2-(4-chlorophenyl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2-oxo-1-imidazolidinyl]acetamide](/img/structure/B1243836.png)


![N1-phenyl-2-[imino(2-pyridyl)methyl]hydrazine-1-carboxamide](/img/structure/B1243842.png)